

FT-IR Spectroscopy of 1-allyl-2-chlorobenzene: An Overview

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Compound of Interest

Compound Name: 1-Allyl-2-chlorobenzene

Cat. No.: B074121

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FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. For **1-allyl-2-chlorobenzene**, the IR spectrum is anticipated to exhibit characteristic absorption bands corresponding to the vibrations of the allyl group and the chlorinated aromatic ring.

Expected Characteristic FT-IR Absorptions for 1-allyl-2-chlorobenzene

The following table summarizes the expected key FT-IR absorption bands for **1-allyl-2-chlorobenzene**, based on typical frequencies for its functional groups.^{[1][2]} For comparison, experimental data for the related compounds allylbenzene and o-chlorotoluene are included.

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹) for 1-allyl-2-chlorobenzene	Allylbenzene (cm ⁻¹)	o-Chlorotoluene (cm ⁻¹)
=C-H Stretch (alkene)	Allyl	~3080	3080	N/A
=C-H Stretch (aromatic)	Chlorobenzene	3100-3000	3060, 3025, 3000	~3060
C-H Stretch (aliphatic)	Allyl (-CH ₂ -)	2980-2920	2980, 2920	2950, 2920
C=C Stretch (alkene)	Allyl	1645-1635	1640	N/A
C=C Stretch (aromatic)	Chlorobenzene	1600-1585, 1500-1400	1600, 1495, 1450	1590, 1470
=C-H Bend (out-of-plane, alkene)	Allyl	1000-910	995, 915	N/A
C-H Bend (out-of-plane, aromatic)	o-disubstituted benzene	770-735	N/A	~750
C-Cl Stretch	Chlorobenzene	850-550	N/A	~750

Comparative Analytical Techniques

While FT-IR provides a valuable fingerprint of the functional groups present, a comprehensive characterization of **1-allyl-2-chlorobenzene** necessitates the use of complementary analytical techniques.^{[3][4]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed insights into the molecular structure by probing the chemical environment of atomic nuclei, such as ¹H and ¹³C.

Expected ^1H and ^{13}C NMR Data for **1-allyl-2-chlorobenzene**

The following table outlines the anticipated chemical shifts for **1-allyl-2-chlorobenzene**, with comparative data from allylbenzene.[5][6]

Technique	Assignment	Expected Chemical Shift (δ , ppm) for 1-allyl-2-chlorobenzene	Allylbenzene (δ , ppm)
^1H NMR	Ar-H	7.1 - 7.5	7.18 - 7.35
=CH-	5.9 - 6.1	5.90	
=CH ₂	5.0 - 5.2	5.05	
-CH ₂ -	~3.4	3.38	
^{13}C NMR	Ar-C (ipso, C-Cl)	~134	N/A
Ar-C (ipso, C-allyl)	~138	141	
Ar-CH	127 - 130	127, 130	
=CH-	~137	138	
=CH ₂	~116	116	
-CH ₂ -	~40	42	

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of ions, revealing the molecular weight and fragmentation pattern of a compound.[7] For **1-allyl-2-chlorobenzene** ($\text{C}_9\text{H}_9\text{Cl}$), the presence of chlorine isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) will result in a characteristic M^+ and $\text{M}+2$ isotopic pattern for the molecular ion and any chlorine-containing fragments.[8][9]

Expected Mass Spectrometry Data for **1-allyl-2-chlorobenzene**

m/z	Ion	Description	Expected Relative Abundance
152/154	$[\text{C}_9\text{H}_9\text{Cl}]^+$	Molecular Ion (M^+)	$\text{M}+2$ peak will be ~1/3 the intensity of the M^+ peak
117	$[\text{C}_9\text{H}_9]^+$	Loss of Cl	Major fragment
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion (rearrangement)	Common fragment for alkylbenzenes

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. [10][11] When coupled with a mass spectrometer (GC-MS), it provides both retention time data for separation and mass spectra for identification.

Expected GC Performance for **1-allyl-2-chlorobenzene**

Parameter	Description
Stationary Phase	A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) would be suitable.
Elution Order	The elution order of isomers is dependent on boiling point and interaction with the stationary phase.
Detection	Mass spectrometry (MS) or Flame Ionization Detection (FID) are common detectors. GC-MS allows for definitive identification.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific instrumentation.

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum of the clean, empty crystal.
- Sample Application: Place a single drop of liquid **1-allyl-2-chlorobenzene** directly onto the ATR crystal.
- Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

¹H and ¹³C NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **1-allyl-2-chlorobenzene** in $\sim 0.6\text{ mL}$ of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS).
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
- Data Acquisition: Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

GC-MS Protocol

- Sample Preparation: Prepare a dilute solution of **1-allyl-2-chlorobenzene** (e.g., $100\text{ }\mu\text{g/mL}$) in a volatile solvent such as dichloromethane or hexane.
- Instrument Setup:
 - GC: Use a capillary column (e.g., $30\text{ m} \times 0.25\text{ mm ID, } 0.25\text{ }\mu\text{m film thickness}$) with helium as the carrier gas at a constant flow rate (e.g., 1 mL/min). Set the injector temperature to

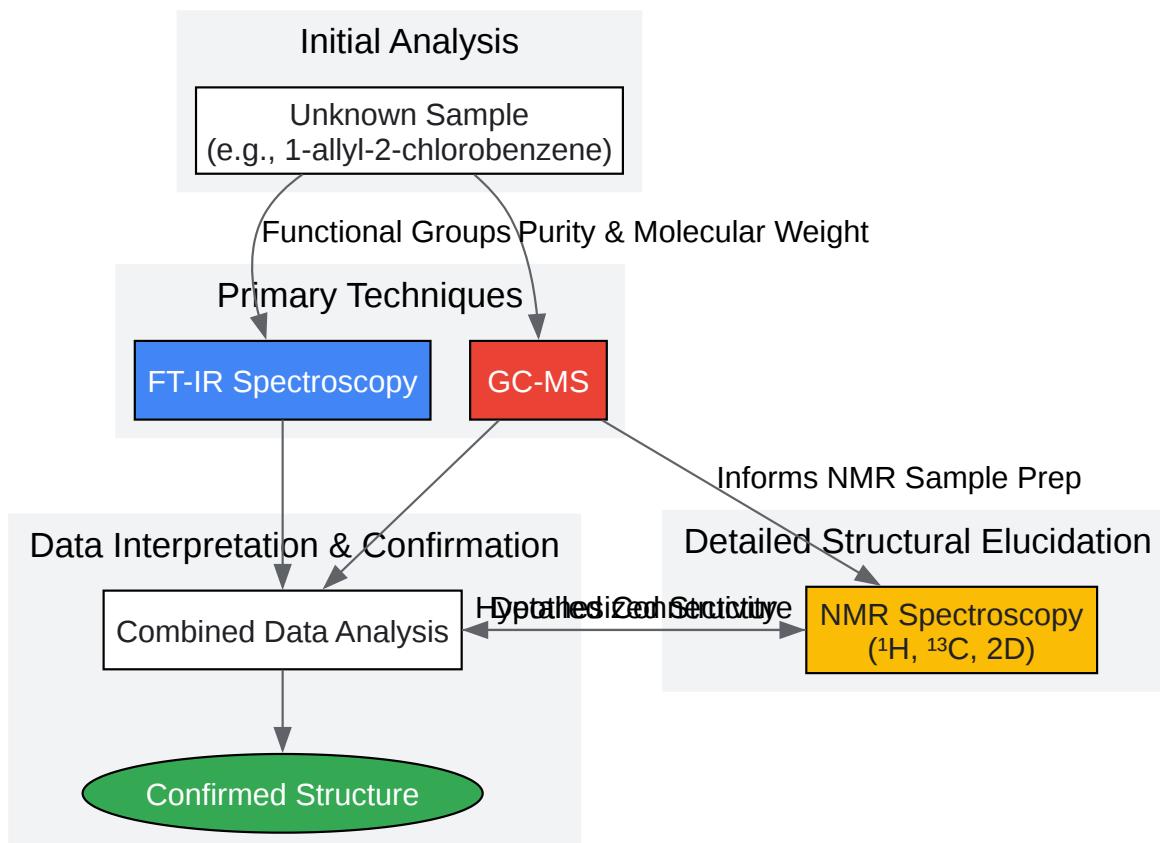
250°C. A typical oven temperature program would be: hold at 60°C for 2 minutes, then ramp at 10°C/min to 280°C.

- MS: Use electron ionization (EI) at 70 eV. Set the ion source temperature to 230°C and the transfer line to 280°C. Scan over a mass range of m/z 40-400.
- Injection and Data Acquisition: Inject 1 μ L of the sample into the GC-MS system and begin data acquisition.
- Data Analysis: Identify the analyte peak by its retention time and compare its mass spectrum to a reference library (e.g., NIST).

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the characterization of a compound like **1-allyl-2-chlorobenzene**, highlighting the complementary roles of different analytical techniques.

Analytical Workflow for 1-allyl-2-chlorobenzene

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Caption: Workflow for the analytical characterization of **1-allyl-2-chlorobenzene**.

In conclusion, while FT-IR spectroscopy provides a rapid and effective means of identifying the key functional groups in **1-allyl-2-chlorobenzene**, a comprehensive and unambiguous structural confirmation is best achieved through a multi-technique approach. The combination of FT-IR, NMR, MS, and GC provides orthogonal data that, when considered together, allows for a high-confidence characterization of the molecule's identity, purity, and structure.

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